![molecular formula C9H14O3 B2735299 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid CAS No. 2090982-88-8](/img/structure/B2735299.png)
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is a chemical compound with the CAS Number: 2090982-88-8 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid . It is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . The annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane involved three successful routes . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations .Molecular Structure Analysis
The InChI code for “2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is 1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is a liquid at room temperature . Its molecular weight is 170.21 , and its IUPAC name is 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid .Applications De Recherche Scientifique
Electrophilic Amination and Ring Transformations
The compound 1-oxa-2-azaspiro[2.5]octane and related structures have been used in electrophilic amination reactions with various C-H acidic compounds, including malonic and cyanoacetic acid derivatives. This process facilitates the introduction of amino groups and enables further chemical transformations, leading to the synthesis of complex nitrogen-containing molecules (Andreae et al., 1992).
Synthesis of Spirocyclic Compounds
Research on the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones and related structures has revealed novel methods for creating spirocyclic compounds. These methods involve reactions of 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, followed by hydrolysis and decarboxylation, to produce a range of spirocyclic lactones and lactone derivatives with potential for further chemical exploration (Satyamurthy et al., 1984).
Gabapentin-base Synthesis
Investigations into the synthesis of biologically active compounds have utilized spirocyclic structures similar to 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid. An example includes the use of gabapentin, a compound with a spirocyclic moiety, in the intermolecular Ugi reaction to produce novel propanamideins and acetamide derivatives. These compounds show potential in various biological applications, underscoring the versatility of spirocyclic compounds in drug synthesis (Amirani Poor et al., 2018).
Structural Analysis and Derivatives
The synthesis and crystal structure analysis of spirocyclic compounds, such as mesityl acetic acid derivatives, have provided insights into their molecular configurations and potential applications in materials science and organic synthesis. The detailed structural analysis helps in understanding the properties and reactivity of these compounds, which can be crucial for their application in various scientific fields (Zhou et al., 2010).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYRYHFKKGYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.